![molecular formula C21H17NO3S B12609512 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide CAS No. 890045-46-2](/img/structure/B12609512.png)
9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thioxanthone family, which is characterized by a thioxanthene core structure with additional functional groups that enhance its chemical reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide typically involves the introduction of the dimethylamino group to the thioxanthone core. This can be achieved through a series of organic reactions, including nucleophilic substitution and oxidation processes. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the thioxanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers under light exposure.
Biology: Investigated for its potential as a fluorescent probe in biological imaging, allowing visualization of cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as photoresists and coatings, due to its unique photochemical properties.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide involves its interaction with molecular targets and pathways. In photoinitiation, the compound absorbs light energy, leading to the formation of reactive species that initiate polymerization. In biological applications, its fluorescence properties enable it to bind to specific cellular components, allowing for imaging and diagnostic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- TXO-TPA (2-[4-(diphenylamino)phenyl]-10,10-dioxide-9H-thioxanthen-9-one)
Uniqueness
Compared to similar compounds, 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide stands out due to its specific functional groups that enhance its photochemical and biological properties
Eigenschaften
CAS-Nummer |
890045-46-2 |
|---|---|
Molekularformel |
C21H17NO3S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-[4-(dimethylamino)phenyl]-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C21H17NO3S/c1-22(2)16-10-7-14(8-11-16)15-9-12-18-20(13-15)26(24,25)19-6-4-3-5-17(19)21(18)23/h3-13H,1-2H3 |
InChI-Schlüssel |
YRQHEUPVLPWSTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
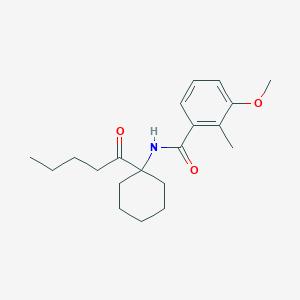
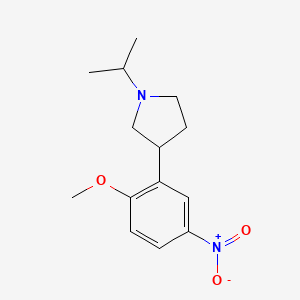
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
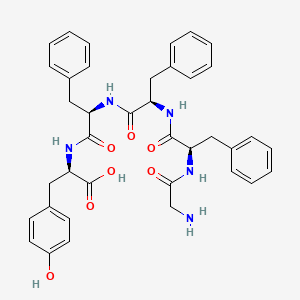
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
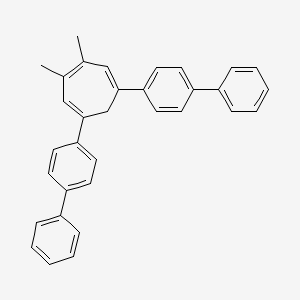
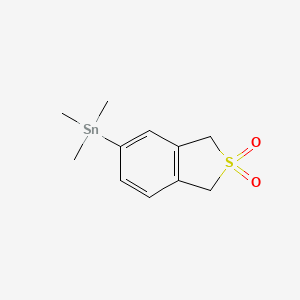
![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)

![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
